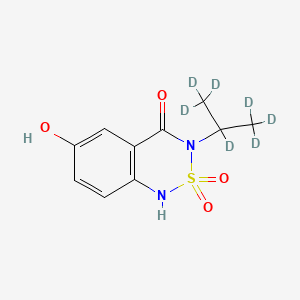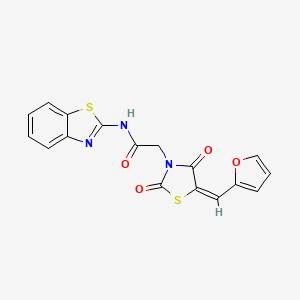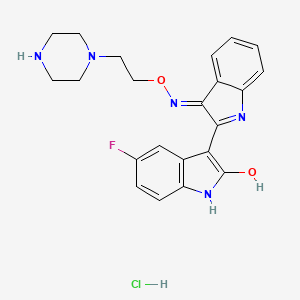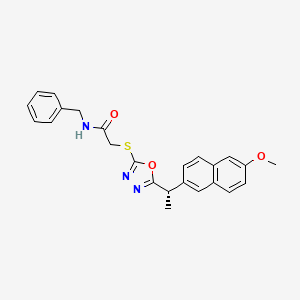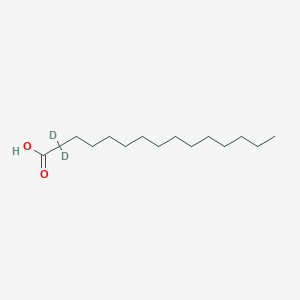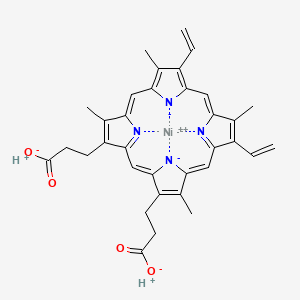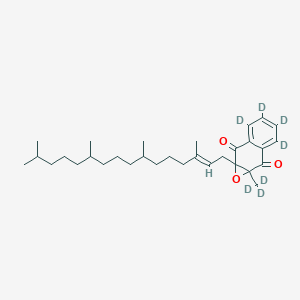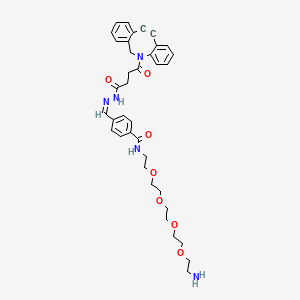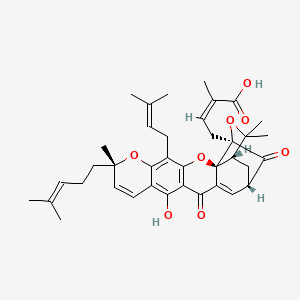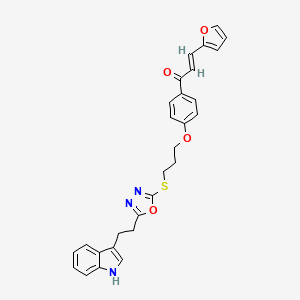![molecular formula C19H27Cl2FN2O B12414471 3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TTA-P1 is a potent state-independent compound that inhibits human T-type calcium channels. These channels play a crucial role in various physiological processes, including neuronal burst firing, hormone secretion, and cell growth. TTA-P1 has shown potential in research related to absence epilepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TTA-P1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques .
Industrial Production Methods
Industrial production of TTA-P1 would likely involve large-scale organic synthesis processes, ensuring high purity and yield. The exact methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
TTA-P1 undergoes various chemical reactions, including:
Oxidation: TTA-P1 can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in TTA-P1.
Substitution: TTA-P1 can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield different oxidized forms of TTA-P1, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
TTA-P1 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study T-type calcium channels and their inhibitors.
Biology: Helps in understanding the role of T-type calcium channels in physiological processes.
Medicine: Potential therapeutic applications in treating absence epilepsy and other neurological disorders.
Industry: May be used in the development of new drugs targeting T-type calcium channels
Mechanism of Action
TTA-P1 exerts its effects by inhibiting T-type calcium channels. These channels are involved in various physiological processes, including neuronal burst firing and hormone secretion. By inhibiting these channels, TTA-P1 can modulate these processes and potentially treat conditions like absence epilepsy .
Comparison with Similar Compounds
Similar Compounds
TTA-P2: Another state-independent T-type calcium channel inhibitor with similar properties.
TTA-A2: A state-dependent T-type calcium channel inhibitor.
Uniqueness
TTA-P1 is unique due to its state-independent inhibition of T-type calcium channels, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C19H27Cl2FN2O |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl]benzamide |
InChI |
InChI=1S/C19H27Cl2FN2O/c1-19(2,3)5-7-24-6-4-13(17(22)12-24)11-23-18(25)14-8-15(20)10-16(21)9-14/h8-10,13,17H,4-7,11-12H2,1-3H3,(H,23,25)/t13-,17-/m1/s1 |
InChI Key |
HQZBFDAIHIKVRO-CXAGYDPISA-N |
Isomeric SMILES |
CC(C)(C)CCN1CC[C@@H]([C@@H](C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CC(C)(C)CCN1CCC(C(C1)F)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


